molecular formula C17H13NO2 B11857234 3-Methyl-4-phenylquinoline-2-carboxylic acid

3-Methyl-4-phenylquinoline-2-carboxylic acid

Cat. No.: B11857234
M. Wt: 263.29 g/mol
InChI Key: YVHOTJIJEKQMHE-UHFFFAOYSA-N
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Description

3-Methyl-4-phenylquinoline-2-carboxylic acid: is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by a quinoline core with a methyl group at the third position, a phenyl group at the fourth position, and a carboxylic acid group at the second position. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-phenylquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a strong acid like sulfuric acid can yield the desired quinoline derivative. The reaction typically requires heating and prolonged reaction times to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-phenylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,3-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinoline-2,3-dicarboxylic acid derivatives.

    Reduction: 3-Methyl-4-phenylquinoline-2-methanol or 3-Methyl-4-phenylquinoline-2-aldehyde.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Chemistry: 3-Methyl-4-phenylquinoline-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new drugs targeting bacterial and inflammatory diseases.

Medicine: The compound’s potential therapeutic effects are being investigated in the context of cancer treatment. Its ability to interact with specific molecular targets makes it a candidate for the development of anticancer agents.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and vibrant color properties make it suitable for various applications in the textile and printing industries.

Mechanism of Action

The mechanism of action of 3-Methyl-4-phenylquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. For example, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, its potential anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

  • 2-Phenylquinoline-4-carboxylic acid
  • 3-Methylquinoline-2-carboxylic acid
  • 4-Phenylquinoline-2-carboxylic acid

Comparison: 3-Methyl-4-phenylquinoline-2-carboxylic acid is unique due to the presence of both a methyl group and a phenyl group on the quinoline ring. This combination of substituents imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the methyl group at the third position enhances the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes. The phenyl group at the fourth position may contribute to increased binding affinity to specific molecular targets, enhancing its biological activity.

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

3-methyl-4-phenylquinoline-2-carboxylic acid

InChI

InChI=1S/C17H13NO2/c1-11-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)18-16(11)17(19)20/h2-10H,1H3,(H,19,20)

InChI Key

YVHOTJIJEKQMHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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